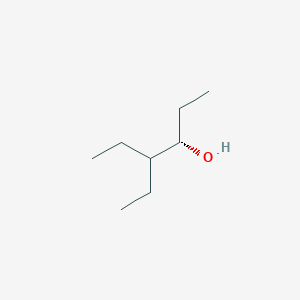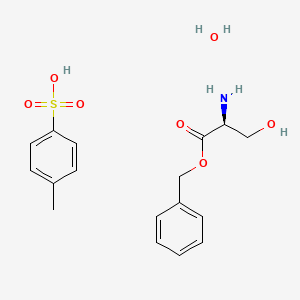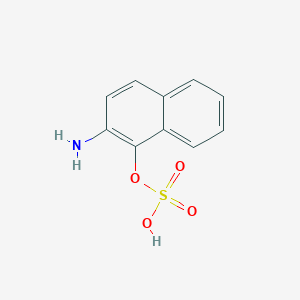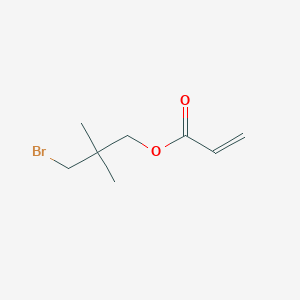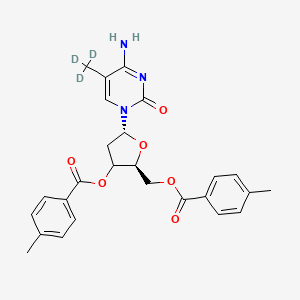
N-(4-Ethenylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethenylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. It is characterized by the presence of a thiourea group attached to a 4-ethenylphenyl moiety. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Ethenylphenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of 4-ethenylaniline with thiophosgene or its less toxic substitutes in the presence of a base. Another method includes the reaction of 4-ethenylaniline with isothiocyanates under mild conditions . These reactions typically occur in aqueous or organic solvents and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethenylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
N-(4-Ethenylphenyl)thiourea has numerous scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of dyes, elastomers, plastics, and textiles.
Mecanismo De Acción
The mechanism of action of N-(4-Ethenylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit peroxidase activity in the thyroid gland, leading to reduced thyroid hormone production . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
N-(4-Ethenylphenyl)thiourea can be compared with other thiourea derivatives, such as N-phenylthiourea and N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. These compounds share similar structural features but differ in their substituents and biological activities . This compound is unique due to its 4-ethenylphenyl moiety, which imparts distinct chemical and biological properties.
List of Similar Compounds
- N-phenylthiourea
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N,N’-di-Boc-substituted thiourea
These compounds are used in various applications, including organic synthesis, pharmaceuticals, and materials science .
Propiedades
Número CAS |
1483-59-6 |
|---|---|
Fórmula molecular |
C9H10N2S |
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)thiourea |
InChI |
InChI=1S/C9H10N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h2-6H,1H2,(H3,10,11,12) |
Clave InChI |
LXBYWZIMFMQONU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
